molecular formula C11H14O4 B13444394 4-Hydroxy-3-methoxyphenethyl Acetate

4-Hydroxy-3-methoxyphenethyl Acetate

Cat. No.: B13444394
M. Wt: 210.23 g/mol
InChI Key: KYOAGPAAAMNAHU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenethyl acetate is an organic compound that belongs to the class of phenethyl esters It is characterized by the presence of a hydroxy group at the 4th position and a methoxy group at the 3rd position on the phenyl ring, with an acetate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxyphenethyl acetate typically involves the esterification of 4-Hydroxy-3-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the product. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products Formed

    Hydrolysis: 4-Hydroxy-3-methoxyphenethyl alcohol and acetic acid.

    Oxidation: 4-Hydroxy-3-methoxyphenyl ketone or aldehyde.

    Reduction: 4-Hydroxy-3-hydroxyphenethyl acetate.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-Hydroxy-3-methoxyphenethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxyphenethyl acetate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups on the phenyl ring can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.

    Anticancer Properties: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenethyl acetate can be compared with other similar compounds, such as:

    Tyrosol: 4-Hydroxyphenethyl alcohol, which lacks the methoxy group.

    Homovanillyl Alcohol: 3-Hydroxy-4-methoxyphenethyl alcohol, which has the hydroxy and methoxy groups swapped.

    Hydroxytyrosol: 3,4-Dihydroxyphenethyl alcohol, which has two hydroxy groups instead of a methoxy group.

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl ring, along with the acetate ester linkage, makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)ethyl acetate

InChI

InChI=1S/C11H14O4/c1-8(12)15-6-5-9-3-4-10(13)11(7-9)14-2/h3-4,7,13H,5-6H2,1-2H3

InChI Key

KYOAGPAAAMNAHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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